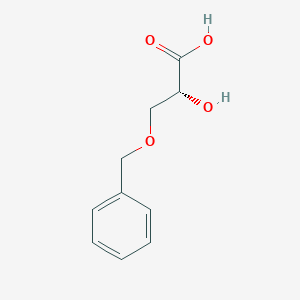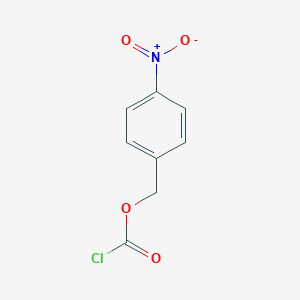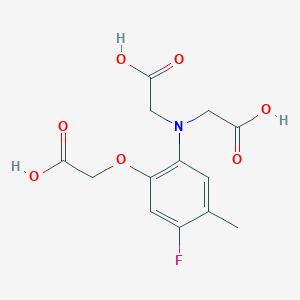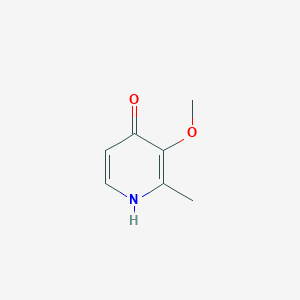
4-(dimethoxymethyl)heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propylpentanal dimethyl acetal is an organic compound that belongs to the class of acetals. Acetals are formed by the reaction of aldehydes or ketones with alcohols in the presence of an acid catalyst. This compound is characterized by its stability and lack of reactivity in neutral to strongly basic environments, making it useful in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-propylpentanal dimethyl acetal typically involves the reaction of 2-propylpentanal with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the acetal. Common acid catalysts used include hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid .
Industrial Production Methods: In industrial settings, the production of dimethyl acetals can be optimized by using excess methanol and removing the water produced during the reaction to drive the equilibrium towards the formation of the acetal. Techniques such as using molecular sieves or a Dean-Stark trap are employed to remove water .
Análisis De Reacciones Químicas
Types of Reactions: 2-Propylpentanal dimethyl acetal undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of aqueous acid, the acetal can be hydrolyzed back to the original aldehyde and methanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids under strong oxidative conditions.
Reduction: Reduction reactions can convert the acetal to alcohols or other reduced forms.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sulfuric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: 2-Propylpentanal and methanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
2-Propylpentanal dimethyl acetal has various applications in scientific research, including:
Chemistry: Used as a protecting group for aldehydes and ketones during multi-step organic synthesis.
Biology: Studied for its potential metabolic conversion to bioactive compounds.
Medicine: Investigated as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-propylpentanal dimethyl acetal involves its stability and reactivity under specific conditions. In acidic environments, the acetal can be hydrolyzed to release the original aldehyde, which can then participate in further chemical reactions. The molecular targets and pathways involved include the nucleophilic attack on the carbonyl carbon and subsequent formation of hemiacetal and acetal intermediates .
Comparación Con Compuestos Similares
- 2-Propylpentanal diethyl acetal
- 2-Propylpentanal diisopropyl acetal
- 2-Propylpentanal dipropyl acetal
Comparison: 2-Propylpentanal dimethyl acetal is unique due to its specific reactivity and stability profile. Compared to its diethyl and diisopropyl counterparts, the dimethyl acetal is more volatile and has a lower boiling point, making it easier to handle in certain chemical processes . Additionally, the dimethyl acetal is more readily hydrolyzed under acidic conditions, providing a convenient route for the release of the original aldehyde .
Propiedades
Número CAS |
124345-16-0 |
|---|---|
Fórmula molecular |
C10H22O2 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
4-(dimethoxymethyl)heptane |
InChI |
InChI=1S/C10H22O2/c1-5-7-9(8-6-2)10(11-3)12-4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
WJZQRVYBJZHRLM-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(OC)OC |
SMILES canónico |
CCCC(CCC)C(OC)OC |
| 124345-16-0 | |
Sinónimos |
1,1-dimethoxy-2-propylpentane 2-propylpentanal dimethyl acetal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,10-Dihydroxy-2,3,7,8-tetramethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B46167.png)

![4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol](/img/structure/B46175.png)
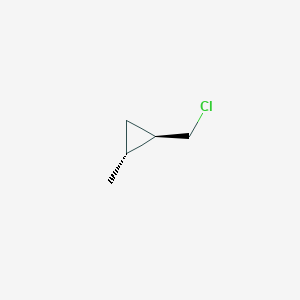


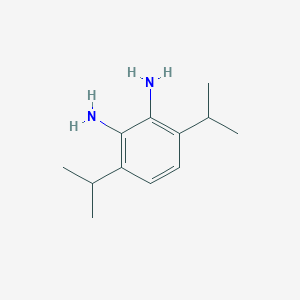
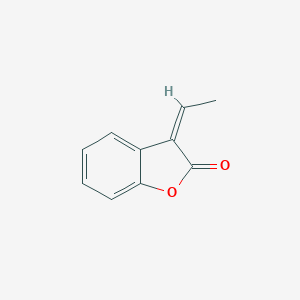
![N-[4-(METHOXYMETHYL)PIPERIDIN-4-YL]-N-PHENYLPROPIONAMIDE HYDROCHLORIDE](/img/structure/B46192.png)
